(R)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone
Description
(R)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone (CAS: 1286207-67-7) is a chiral compound featuring a pyrrolidine ring substituted with an amino group at the 3-position and a 2-fluorophenyl moiety connected via a methanone bridge. Its R-configuration is critical for stereochemical specificity in biological interactions . The compound is commercially available with 95% purity and is stored as an oil at room temperature .
Properties
IUPAC Name |
[(3R)-3-aminopyrrolidin-1-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-10-4-2-1-3-9(10)11(15)14-6-5-8(13)7-14/h1-4,8H,5-7,13H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCATAVQVSUQAM-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197808 | |
| Record name | Methanone, [(3R)-3-amino-1-pyrrolidinyl](2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286207-67-7 | |
| Record name | Methanone, [(3R)-3-amino-1-pyrrolidinyl](2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, [(3R)-3-amino-1-pyrrolidinyl](2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (2-fluoro-3-nitrophenyl) (morpholino)methanone.
Reduction: The nitro group is reduced to an amino group using zinc dust and ammonium formate in methanol at 0°C.
Cyclization: The resulting intermediate undergoes cyclization to form the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
®-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various substituted derivatives and oxo compounds, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Research indicates that (R)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone exhibits various biological activities, particularly in the realm of neuropharmacology. Its structural characteristics suggest potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Neuropharmacological Applications
- Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions by modulating neurotransmitter levels, particularly in models of cognitive impairment.
- Antidepressant Activity : The compound's interaction with serotonin receptors indicates potential as an antidepressant agent, warranting further investigation into its efficacy and safety profiles.
Medicinal Chemistry Applications
The unique structure of (R)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone makes it a valuable scaffold for drug development. Researchers are exploring its derivatives to optimize pharmacological properties.
Case Studies
- Synthesis of Derivatives : A study focused on synthesizing various derivatives of (R)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone to evaluate their binding affinities to specific receptors. Results indicated that modifications to the fluorophenyl group significantly influenced receptor interaction profiles.
- In Vivo Studies : Animal model studies have demonstrated that certain derivatives exhibit enhanced activity in models of anxiety and depression, suggesting a pathway for developing new antidepressant therapies.
Table of Research Findings
Mechanism of Action
The mechanism of action of ®-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The amino group and fluorophenyl moiety play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to various biological effects, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitutions on the Aryl Group
The 2-fluorophenyl group distinguishes the target compound from analogs with other aryl substituents:
- JWH-307 : Contains a naphthalen-1-yl group instead of 2-fluorophenyl. The bulkier naphthalene system enhances lipophilicity, likely improving blood-brain barrier penetration but reducing solubility compared to the fluorinated analog .
- (R)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride (CAS: 1286208-94-3): Lacks the fluorine atom, which may decrease electronegativity and alter binding interactions in receptor sites .
- (R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride (CAS: 1286207-68-8): Replaces the aryl group with cyclopropyl, a modification known to enhance metabolic stability by resisting oxidative degradation .
Table 1: Impact of Aryl Substituents
| Compound | Aryl Group | Key Property |
|---|---|---|
| Target Compound | 2-fluorophenyl | Balanced lipophilicity, electronegativity |
| JWH-307 | Naphthalen-1-yl | High lipophilicity |
| Phenyl analog (CAS: 1286208-94-3) | Phenyl | Reduced electronegativity |
| Cyclopropyl analog (CAS: 1286207-68-8) | Cyclopropyl | Enhanced metabolic stability |
Heterocycle Modifications
The pyrrolidine ring in the target compound contrasts with other heterocycles in similar structures:
- JWH-370: Features a pyrrole ring (non-saturated) with a pentyl chain, a hallmark of synthetic cannabinoids. The unsaturated ring and alkyl chain enhance receptor binding but reduce metabolic stability compared to the pyrrolidine-amine system .
Functional Group and Stereochemical Effects
- Amino Group at 3-Position: The primary amine in the target compound enhances hydrogen-bonding capacity, improving solubility and target selectivity compared to non-aminated analogs like JWH-307 .
- Stereochemistry : The S-enantiomer (CAS: 1286209-02-6) exhibits distinct physicochemical and biological profiles due to altered spatial orientation, underscoring the importance of chirality in drug design .
Biological Activity
(R)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone, with the chemical formula CHFNO and CAS number 1286207-67-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring with an amino group and a fluorophenyl substituent, which contribute to its interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 208.23 g/mol |
| Molecular Formula | CHFNO |
| IUPAC Name | (3R)-3-aminopyrrolidin-1-yl-(2-fluorophenyl)methanone |
| Melting Point | Not available |
| Boiling Point | 351.5 ± 37.0 °C |
The biological activity of (R)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone is primarily attributed to its ability to interact with specific enzymes and receptors, particularly in the context of neurological functions. The amino group enhances its binding affinity, while the fluorophenyl moiety contributes to its selectivity towards certain targets.
Pharmacological Studies
Recent studies have highlighted the compound's potential as a dopamine transporter (DAT) inhibitor, which is crucial in developing treatments for cocaine use disorders. A series of structure-activity relationship studies indicated that compounds similar to (R)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone exhibit varied binding affinities and behavioral effects in animal models, suggesting their utility in therapeutic contexts .
Case Study: DAT Inhibition
In a notable study, the lead compound from a series of DAT inhibitors was evaluated for its pharmacological profile. The results demonstrated that these atypical DAT inhibitors could prevent cocaine from binding to DAT without mimicking cocaine's effects, thereby offering a novel approach for treating addiction .
Enzyme Interaction
The compound has also been investigated for its role in enzyme inhibition. The mechanism involves competitive inhibition where (R)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone binds to the active site of target enzymes, altering their activity and potentially leading to therapeutic benefits in conditions characterized by enzyme dysregulation.
Safety and Toxicology
Safety data for (R)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone indicate that it is not classified as hazardous under standard conditions. However, comprehensive toxicological studies are still necessary to determine its safety profile fully. Current data on acute toxicity and irritant properties remain limited .
Summary of Toxicological Data
| Toxicological Aspect | Information |
|---|---|
| Acute Toxicity | Data not available |
| Skin Irritation | Data not available |
| Eye Irritation | Data not available |
| Mutagenic Effects | Data not available |
Research Applications
The unique structure of (R)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone makes it a valuable candidate for various research applications:
- Medicinal Chemistry : As a pharmaceutical intermediate in drug development targeting neurological disorders.
- Biological Studies : In enzyme inhibition and receptor binding assays.
- Industrial Applications : As a precursor in synthesizing agrochemicals and other industrially relevant compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
